molecular formula C16H12F2N2O3S B2503285 1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 1021133-49-2

1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2503285
CAS No.: 1021133-49-2
M. Wt: 350.34
InChI Key: PIMCFWWUFILALR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound featuring a 3,4-difluorophenyl group linked via a ketone to a thioether bridge connected to a 1,3,4-oxadiazole ring substituted with a 2,5-dimethylfuran-3-yl moiety. This structure combines fluorinated aromatic systems, heterocyclic scaffolds (oxadiazole and furan), and a sulfur-containing linker, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S/c1-8-5-11(9(2)22-8)15-19-20-16(23-15)24-7-14(21)10-3-4-12(17)13(18)6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMCFWWUFILALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities, highlighting substituent-driven differences:

Compound Substituents Biological Activity Key Findings Reference
1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (Target Compound) 3,4-Difluorophenyl, 2,5-dimethylfuran Not explicitly reported Structural analysis suggests enhanced lipophilicity and metabolic stability due to fluorination. N/A
1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one Pyrimidinylthio propyl Anticancer Demonstrated activity against cancer cell lines; pyrimidine substitution enhances DNA interaction.
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one Benzimidazolyl, phenyl Anti-inflammatory 63.35% inhibition in carrageenan-induced edema (vs. 68.94% for Diclofenac).
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one Benzimidazolyl, pyridinyl Anti-inflammatory Slightly lower activity (58% inhibition) compared to phenyl-substituted analog.
2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (WAY-313201) Indolyl, 2-fluorophenyl Activity not specified Fluorine substitution may improve blood-brain barrier penetration.
1-Phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)ethanone Phenyl, phenylamino-thiadiazole Activity not specified Thiadiazole core differs from oxadiazole, altering electronic properties.

Substituent-Driven Activity Trends

Fluorinated Aromatic Systems: The 3,4-difluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenyl or pyridinyl substituents) . Fluorination is known to improve bioavailability and receptor binding in drug design. In contrast, 2-fluorophenyl substitution in WAY-313201 () may facilitate CNS penetration due to reduced polarity .

Heterocyclic Moieties :

  • 1,3,4-Oxadiazole rings (common in the target compound and analogs) contribute to hydrogen bonding and π-π stacking interactions with biological targets .
  • Replacement with 1,3,4-thiadiazole () introduces sulfur atoms that may alter redox properties or toxicity profiles .

Thioether Linkers :

  • The thioether bridge in the target compound and its analogs (e.g., ) improves flexibility and resistance to enzymatic degradation compared to ether or ester linkages.

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